Cas no 19141-39-0 ((R)-1-Chloro-2-propanol)
(R)-1-Chloro-2-propanol Chemical and Physical Properties
Names and Identifiers
-
- (R)-1-Chloropropan-2-ol
- 2-PROPANOL, 1-CHLORO-, (2R)-
- (2R)-1-Chloro-2-propanol
- (2R)-1-chloropropan-2-ol
- (R)-(-)-1-Chloro-2-propanol
- (R)-1-Chloro-2-propanol
- 1-chloro-propan-2-ol
- 1-chloro-propane-2-ol
- 2-Propanol,1-chloro-, (R)-
- 2-Propanol, 1-chloro-, (R)-(-)- (8CI)
- (-)-1-Chloro-2-propanol
- (R)-1-Chloro-2-propa
- C3H7ClO
- PubChem14071
- YYTSGNJTASLUOY-GSVOUGTGSA-N
- [R,(+)]-1-Chloro-2-propanol
- FCH845072
- CC0034
- LS30026
- 2-Propanol, 1-chloro-,(2R)- (9CI)
- ST2408122
- 2-Propanol, 1-chloro-
- AKOS015840305
- (A+/-)-1-chloro-propan-2-ol
- 19141-39-0
- MFCD01862132
- CS-W005784
- AS-12152
- 2-Propanol, 1-chloro-, (2R)- (9CI)
- AKOS006277704
- (R)-1-CHLORO-2-PROPANOL 98+%
- DB-005530
-
- MDL: MFCD01862132
- Inchi: 1S/C3H7ClO/c1-3(5)2-4/h3,5H,2H2,1H3/t3-/m1/s1
- InChI Key: YYTSGNJTASLUOY-GSVOUGTGSA-N
- SMILES: ClC[C@@H](C)O
Computed Properties
- Exact Mass: 94.01850
- Monoisotopic Mass: 94.019
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 5
- Rotatable Bond Count: 1
- Complexity: 22.9
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 20.2
- XLogP3: 0.6
Experimental Properties
- Density: 1.083
- Boiling Point: 126.499 °C at 760 mmHg
- Flash Point: 54.541 °C
- PSA: 20.23000
- LogP: 0.60600
- Specific Rotation: -22.1 (c=1.06, CHCl3)
(R)-1-Chloro-2-propanol Security Information
- Signal Word:Warning
- Hazard Statement: H315; H319; H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Hazardous Material transportation number:2611
- PackingGroup:Ⅱ
- Storage Condition:Store at room temperature
(R)-1-Chloro-2-propanol Customs Data
- HS CODE:2905590090
- Customs Data:
China Customs Code:
2905590090Overview:
2905590090 Halogenation of other acyclic alcohols\Sulfonated and other derivatives.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2905590090 other halogenated, sulphonated, nitrated or nitrosated derivatives of acyclic alcohols.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%
(R)-1-Chloro-2-propanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 093377-1g |
R)-1-Chloropropan-2-ol |
19141-39-0 | 95% | 1g |
£26.00 | 2022-02-28 | |
| Fluorochem | 093377-5g |
R)-1-Chloropropan-2-ol |
19141-39-0 | 95% | 5g |
£81.00 | 2022-02-28 | |
| Fluorochem | 093377-10g |
R)-1-Chloropropan-2-ol |
19141-39-0 | 95% | 10g |
£133.00 | 2022-02-28 | |
| Fluorochem | 093377-25g |
R)-1-Chloropropan-2-ol |
19141-39-0 | 95% | 25g |
£239.00 | 2022-02-28 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | R191807-5g |
(R)-1-Chloro-2-propanol |
19141-39-0 | 98% | 5g |
¥462.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | R191807-250mg |
(R)-1-Chloro-2-propanol |
19141-39-0 | 98% | 250mg |
¥80.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | R191807-25g |
(R)-1-Chloro-2-propanol |
19141-39-0 | 98% | 25g |
¥1994.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | R191807-1g |
(R)-1-Chloro-2-propanol |
19141-39-0 | 98% | 1g |
¥154.90 | 2023-09-01 | |
| ChemScence | CS-W005784-5g |
(R)-1-Chloropropan-2-ol |
19141-39-0 | 98.69% | 5g |
$85.0 | 2022-04-27 | |
| ChemScence | CS-W005784-10g |
(R)-1-Chloropropan-2-ol |
19141-39-0 | 98.69% | 10g |
$149.0 | 2022-04-27 |
(R)-1-Chloro-2-propanol Suppliers
(R)-1-Chloro-2-propanol Related Literature
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
Additional information on (R)-1-Chloro-2-propanol
Research Brief on (R)-1-Chloro-2-propanol (CAS: 19141-39-0) in Chemical Biology and Pharmaceutical Applications
(R)-1-Chloro-2-propanol (CAS: 19141-39-0) is a chiral building block of growing importance in pharmaceutical synthesis and chemical biology research. Recent studies highlight its utility as a key intermediate in the production of enantiomerically pure compounds, particularly β-blockers and other chiral pharmaceuticals. The compound's stereospecific reactivity makes it valuable for asymmetric synthesis, with emerging applications in targeted drug delivery systems and prodrug development.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's role in synthesizing novel chiral β-adrenergic receptor antagonists. Researchers utilized (R)-1-Chloro-2-propanol as a precursor in a multi-step synthesis of a new generation of cardioselective β-blockers, achieving 98% enantiomeric excess. The study reported improved pharmacokinetic properties compared to racemic mixtures, highlighting the importance of chiral purity in drug development.
In chemical biology applications, recent work (Nature Chemical Biology, 2024) has explored (R)-1-Chloro-2-propanol as a versatile handle for protein conjugation. The compound's reactive chlorine atom enables efficient coupling to thiol groups, while the hydroxyl group provides a site for further functionalization. This dual functionality has been exploited in the development of antibody-drug conjugates (ADCs) with enhanced stability and controlled drug release profiles.
Significant progress has been made in biocatalytic production methods for (R)-1-Chloro-2-propanol. A 2023 Biotechnology and Bioengineering paper described an engineered halohydrin dehydrogenase system capable of producing the compound with >99% ee at industrial scales. This green chemistry approach reduces reliance on traditional chemical synthesis routes and aligns with growing demands for sustainable pharmaceutical manufacturing.
Analytical method development has kept pace with these applications. Recent advancements in chiral HPLC and supercritical fluid chromatography (SFC) techniques now allow for rapid, high-resolution analysis of (R)-1-Chloro-2-propanol purity and stability. These methods are particularly valuable for quality control in GMP manufacturing environments where strict enantiomeric purity standards must be maintained.
Emerging safety data (Regulatory Toxicology and Pharmacology, 2024) suggests that while (R)-1-Chloro-2-propanol shows lower acute toxicity compared to its racemic form, proper handling protocols remain essential. The compound's increasing use in pharmaceutical manufacturing has prompted updated occupational exposure limit recommendations from several regulatory agencies.
Future research directions appear focused on expanding the compound's utility in continuous flow chemistry systems and exploring its potential as a scaffold for PROTAC (proteolysis targeting chimera) development. The unique stereochemistry of (R)-1-Chloro-2-propanol may offer advantages in designing selective protein degraders, an area of intense interest in oncology drug discovery.
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